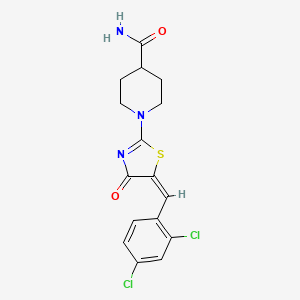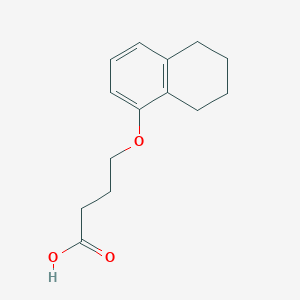![molecular formula C21H28N2O5 B2711195 tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1638643-12-5](/img/structure/B2711195.png)
tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[331]nonane-3-carboxylate is a complex organic compound that features a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of protection and deprotection steps to introduce the tert-butyl and benzyloxycarbonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and protecting groups like tert-butyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Ammonia (NH3), primary amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds with potential biological activity.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a precursor for drugs targeting specific enzymes or receptors in the body. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,5S,7s)-7-(((methoxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl (1R,5S,7s)-7-(((ethoxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
What sets tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate apart from similar compounds is its specific functional groups, which confer unique reactivity and potential biological activity. The benzyloxycarbonyl group, in particular, can influence the compound’s interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
tert-butyl (1S,5R)-9-oxo-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(26)23-11-15-9-17(10-16(12-23)18(15)24)22-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,22,25)/t15-,16+,17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWSQLAEJMOTOX-SJPCQFCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2=O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)
![2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711114.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}acetamide](/img/structure/B2711116.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2711121.png)
![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
![1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2711126.png)
![7-(3,4-dimethoxyphenyl)-10-ethoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2711128.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B2711130.png)

![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2711134.png)
